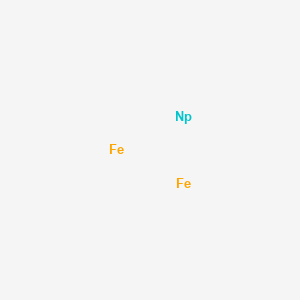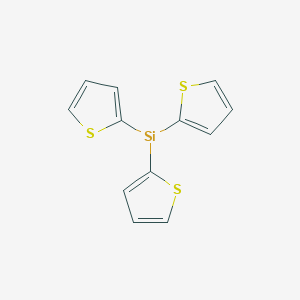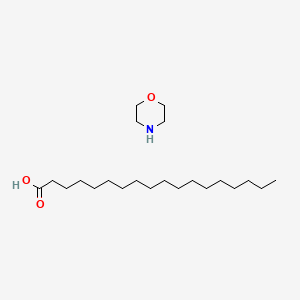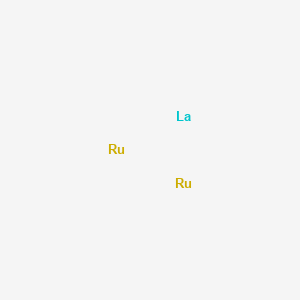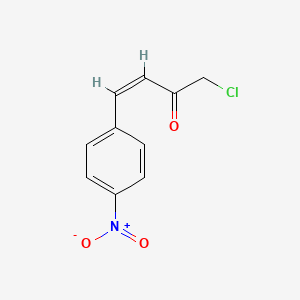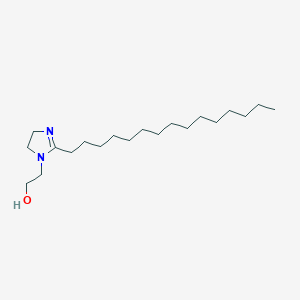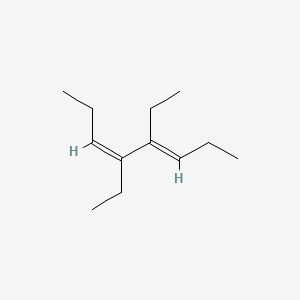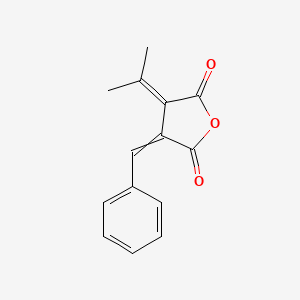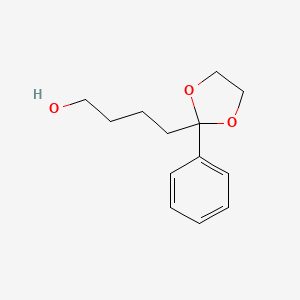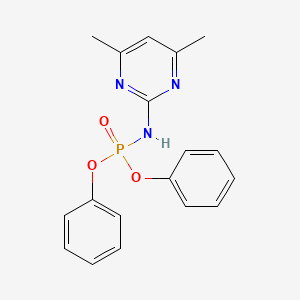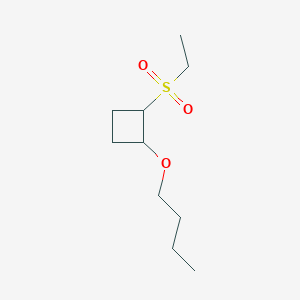
1,3,5-Trinitro-2-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trinitro-2-phenoxybenzene is a chemical compound with the molecular formula C12H7N3O7 It is characterized by the presence of three nitro groups (-NO2) and a phenoxy group (-O-C6H5) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitro-2-phenoxybenzene can be synthesized through a multi-step process involving nitration and phenoxylation reactions. The nitration of benzene derivatives is typically carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and phenoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Trinitro-2-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) under basic conditions
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 1,3,5-triamino-2-phenoxybenzene.
Substitution: Formation of substituted phenoxy derivatives
Applications De Recherche Scientifique
1,3,5-Trinitro-2-phenoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-energy materials and explosives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and energy density
Mécanisme D'action
The mechanism of action of 1,3,5-Trinitro-2-phenoxybenzene involves its interaction with molecular targets through its nitro and phenoxy groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to various biological effects. The phenoxy group can also participate in binding interactions with specific molecular targets, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
1,3,5-Trinitro-2-phenoxybenzene can be compared with other similar compounds, such as:
1,3,5-Trinitrobenzene: Lacks the phenoxy group, making it less versatile in terms of chemical reactivity.
Hexanitrobenzene (HNB): Contains six nitro groups, making it more energetic but also more sensitive to external stimuli.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Contains amino groups instead of the phenoxy group, leading to different chemical and physical properties
The uniqueness of this compound lies in its combination of nitro and phenoxy groups, providing a balance between energy content and chemical stability .
Propriétés
Numéro CAS |
6973-40-6 |
|---|---|
Formule moléculaire |
C12H7N3O7 |
Poids moléculaire |
305.20 g/mol |
Nom IUPAC |
1,3,5-trinitro-2-phenoxybenzene |
InChI |
InChI=1S/C12H7N3O7/c16-13(17)8-6-10(14(18)19)12(11(7-8)15(20)21)22-9-4-2-1-3-5-9/h1-7H |
Clé InChI |
KDVCTAHYZJQAOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


